molecular formula C17H10F2N2O4 B7533141 N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B7533141
M. Wt: 344.27 g/mol
InChI Key: JSEQJQRYWGWSGX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid or a similar reagent.

    Attachment of the difluorophenyl group: This can be done through a substitution reaction, where a difluorophenyl halide reacts with the furan ring.

    Formation of the carboxamide group: This involves the reaction of the carboxylic acid derivative of the furan ring with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To speed up the reaction and increase yield.

    Control of temperature and pressure: To ensure the reaction proceeds efficiently.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The difluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents or organometallic compounds.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include various substituted furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may:

    Bind to enzymes: Inhibiting their activity.

    Interact with receptors: Modulating their signaling pathways.

    Affect cellular processes: Such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-5-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amine group instead of a nitro group.

    N-(2,4-difluorophenyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both difluorophenyl and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4/c18-11-3-6-14(13(19)9-11)20-17(22)16-8-7-15(25-16)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQJQRYWGWSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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